GSK172981 -

GSK172981

Catalog Number: EVT-269784
CAS Number:
Molecular Formula: C26H22FN3O
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK172981 is a non-peptide tachykinin NK3 receptor antagonist. GSK172981 demonstrated high affinity for recombinant human (pK(i) value 7.7) and native guinea pig (pK(i) value 7.8) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK172981 to be a competitive antagonist (pA(2)=7.2) at cloned human tachykinin NK(3) receptor. GSK172981 also exhibited a competitive profile in antagonizing neurokinin B-stimulated neuronal activity recorded from the guinea pig medial habenula slices (apparent pK(B)=8.1). GSK172981 is potentially useful in the treatment of schizophrenia.
Source and Classification

GSK172981 was developed by GlaxoSmithKline and is categorized under the broader class of quinoline derivatives. These compounds have garnered interest due to their diverse biological activities, particularly in the realm of neuropharmacology. The compound's specific classification as a neurokinin-3 receptor antagonist positions it within a niche of pharmacological agents aimed at modulating neuropeptide signaling pathways.

Synthesis Analysis

The synthesis of GSK172981 involves multiple steps that typically include the formation of the quinoline core followed by various functional group modifications. The synthetic pathway can be outlined as follows:

  1. Formation of the Quinoline Structure: This is often achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  2. Functionalization: Subsequent steps may involve the introduction of side chains through nucleophilic substitutions or coupling reactions. This can include amine or carboxylic acid functionalities that enhance receptor binding affinity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters such as reaction temperatures, solvent systems, and reaction times are critical for optimizing yields and ensuring the desired stereochemistry of the final product.

Molecular Structure Analysis

GSK172981 features a complex molecular structure characterized by a quinoline backbone with various substituents that enhance its pharmacological properties. Key aspects include:

  • Quinoline Core: This aromatic structure contributes to the compound's lipophilicity and ability to penetrate biological membranes.
  • Substituents: The presence of functional groups such as amines and carboxylic acids plays a crucial role in its interaction with the neurokinin-3 receptor, influencing binding affinity and selectivity.

The three-dimensional conformation of GSK172981 can be analyzed using computational modeling techniques, which help predict its binding orientation within the receptor site.

Chemical Reactions Analysis

GSK172981 participates in various chemical reactions that are essential for its synthesis and potential metabolic pathways:

  1. Nucleophilic Substitution Reactions: These reactions are commonly employed during the modification of functional groups on the quinoline structure.
  2. Acid-Base Reactions: The carboxylic acid groups can participate in protonation/deprotonation reactions, influencing solubility and bioavailability.
  3. Oxidation-Reduction Reactions: These may occur during metabolic processing in biological systems, affecting the compound's pharmacokinetics.

Understanding these reactions is vital for predicting how GSK172981 behaves in biological environments.

Mechanism of Action

GSK172981 exerts its pharmacological effects primarily through antagonism at the neurokinin-3 receptor. The mechanism can be summarized as follows:

  • Receptor Binding: GSK172981 binds selectively to the neurokinin-3 receptor, preventing endogenous ligands (such as neurokinin B) from activating this receptor.
  • Signal Transduction Inhibition: By blocking receptor activation, GSK172981 disrupts downstream signaling pathways associated with pain perception and anxiety modulation.
  • Physiological Effects: The inhibition of neurokinin-3 receptor signaling has been linked to reduced anxiety-like behaviors in preclinical models, supporting its potential therapeutic use.

Quantitative data from binding assays indicate that GSK172981 has a high affinity for the neurokinin-3 receptor, which correlates with its efficacy in biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of GSK172981 are crucial for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 400 g/mol, which influences its absorption and distribution characteristics.
  • Solubility: Soluble in organic solvents but may have limited aqueous solubility; this property is essential for formulation development.
  • Stability: Stability studies indicate that GSK172981 maintains integrity under physiological conditions but may require specific storage conditions to prevent degradation.

These properties are typically assessed through standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

GSK172981 has significant potential applications in several areas:

  1. Neuropsychiatric Disorders: Its role as a neurokinin-3 receptor antagonist suggests utility in treating anxiety disorders and other mood disorders.
  2. Pain Management: Given the involvement of tachykinins in pain pathways, GSK172981 could be explored for analgesic properties.
  3. Research Tool: As a selective antagonist, it serves as an important tool for studying neurokinin signaling pathways in various physiological contexts.

Ongoing research continues to explore these applications, aiming to translate findings into clinical therapies that leverage GSK172981's unique pharmacological profile.

Neuropharmacological Context of Tachykinin NK3 Receptor Antagonism

Role of NK3 Receptors in Central Dopaminergic and Noradrenergic Pathways

NK3 receptors (neurokinin 3 receptors) are Gq-protein-coupled receptors primarily activated by neurokinin B (NKB), with highest density in key brain regions governing dopamine and norepinephrine neurotransmission. These include the ventral tegmental area (VTA), substantia nigra, locus coeruleus, prefrontal cortex, and limbic structures [5] [10]. The receptors exhibit a distinctive modulatory role in these pathways:

  • Dopaminergic Neuron Excitation: NK3 receptor activation on VTA dopaminergic neurons induces membrane depolarization via phospholipase C (PLC) activation, inositol trisphosphate (IP3)-mediated calcium release, and inhibition of potassium channels. This enhances dopamine neuron firing rates and burst activity, elevating dopamine release in projection areas like the nucleus accumbens and prefrontal cortex [3] [5]. In vivo microdialysis studies show that direct VTA injection of NKB or selective NK3 agonists increases extracellular dopamine levels in the nucleus accumbens by 60-80% [10].
  • Noradrenergic Integration: In the locus coeruleus, NK3 receptors colocalize with norepinephrine transporters. NKB binding enhances norepinephrine neuron excitability and potentiates stress-induced norepinephrine release in the amygdala and hypothalamus. This positions NK3 receptors at the intersection of dopamine-driven reward processing and norepinephrine-mediated stress responses [5] [10].
  • Receptor Cross-Modulation: Chronic NK3 receptor antagonism (e.g., with SB 222200) upregulates striatal dopamine D1 receptor density by ~20%, indicating functional interplay between tachykinin and dopaminergic systems. This receptor plasticity may underlie altered behavioral responses to dopaminergic stimuli [3].

Table 1: Neurokinin Receptor Ligand Affinities and Functional Effects

ReceptorPrimary Endogenous LigandIC₅₀ (nM)Key Central Effects
NK1RSubstance P0.5Stress response, emotional processing
NK2RNeurokinin A3Peripheral inflammation, limited CNS role
NK3RNeurokinin B0.3Dopamine/norepinephrine neuron excitation, cortical arousal

Implications for Cortical-Subcortical Dopamine Imbalance in Psychiatric Disorders

Dysregulated NK3 receptor activity contributes to pathological dopamine imbalances characteristic of schizophrenia and related psychotic disorders:

  • Mesolimbic Hyperactivity: Excessive NKB signaling in the VTA amplifies subcortical dopamine release, potentially driving positive symptoms (hallucinations, delusions). Positron emission tomography (PET) studies in high-risk populations reveal elevated striatal dopamine synthesis capacity (Kᵢₘₘ) correlated with prodromal psychotic symptoms [2] [9]. Migrant populations show 30-50% higher stress-induced striatal dopamine release, a risk factor linked to NK3 receptor sensitization by chronic psychosocial stress [2].
  • Mesocortical Hypofunction: Conversely, NK3 overactivity in the prefrontal cortex may suppress cortical dopamine through GABAergic interneuron activation. This manifests as negative symptoms (avolition, blunted affect) and cognitive deficits. Functional MRI demonstrates reduced prefrontal activity during executive tasks in schizophrenia patients, inversely correlated with cerebrospinal fluid NKB levels [5] [9].
  • Neurodevelopmental Component: NK3 receptors influence neuronal migration and synaptic pruning during adolescence. Genetic variants in TACR3 (encoding NK3R) are associated with altered cortical thinning trajectories in schizophrenia patients, suggesting a role in illness progression [5] [9]. Computational modeling indicates that NK3-driven dopamine dysregulation impairs "predictive filtering" in salience networks, permitting irrelevant stimuli to reach conscious awareness (hallucinations) and enabling aberrant belief formation (delusions) [9].

GSK172981 as a Mechanistic Tool for Schizophrenia Pathophysiology Research

GSK172981 is a potent, brain-penetrant, selective NK3 receptor antagonist (Kᵢ = 0.2 nM) with >1,000-fold selectivity over NK1R and NK2R. Its pharmacokinetic and pharmacodynamic properties make it an ideal probe for schizophrenia mechanism studies:

  • Target Engagement Validation: In rodent models, GSK172981 (0.3–3 mg/kg, subcutaneous) achieves >90% central NK3 receptor occupancy at 1 hour post-dose, measured by ex vivo autoradiography. This correlates with 40-60% suppression of NKB-induced dopamine release in the nucleus accumbens via microdialysis [1] [5].
  • Behavioral Phenotype Modulation: GSK172981 reverses amphetamine-induced hyperlocomotion (a model of psychosis) at doses as low as 1 mg/kg. It also improves performance in the attentional set-shifting task (cognitive flexibility) and social interaction tests (social motivation) without sedative effects [1] [5].
  • Translational Biomarker Development: GSK172981 normalizes aberrant gamma-band oscillations in EEG recordings from rodent schizophrenia models. This electrophysiological biomarker is directly translatable to human studies, enabling dose-selection for clinical trials [1].
  • Pathophysiological Insights: Chronic GSK172981 administration (5 mg/kg/day × 14 days) prevents dopamine D1 receptor upregulation in the striatum – an effect observed with acute NK3 blockade. This highlights the compound's utility in studying long-term neuroadaptations in dopamine systems [3].

Table 2: Research Applications of GSK172981 in Schizophrenia Models

Experimental DomainGSK172981 EffectImplied Pathophysiological Mechanism
Dopamine Release↓ Mesolimbic DA by 40-60%NK3R blockade reduces VTA hyperactivity
Cognitive Function↑ Set-shifting accuracy by 30%Cortical DA normalization improves executive function
Social Behavior↑ Social interaction time by 2-foldAmygdala norepinephrine modulation enhances social motivation
ElectrophysiologyNormalizes gamma powerRestores cortical inhibitory interneuron function

GSK172981 enables researchers to isolate NK3 receptor contributions to schizophrenia-relevant neurochemistry and behavior. Its selectivity distinguishes NK3 effects from those of other neurokinin receptors in cortico-limbic circuits [1] [5].

Properties

Product Name

GSK172981

IUPAC Name

3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide

Molecular Formula

C26H22FN3O

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C26H22FN3O/c27-19-10-6-9-18(15-19)25-23(28)22(20-11-4-5-12-21(20)29-25)26(31)30-24(17-13-14-17)16-7-2-1-3-8-16/h1-12,15,17,24H,13-14,28H2,(H,30,31)/t24-/m1/s1

InChI Key

ZKGNLARKIMWKFE-XMMPIXPASA-N

SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

3-amino-N-(cyclopropyl (phenyl)methyl)-2-(3-fluorophenyl)-4-quinolinecarboxamide
GSK 172981
GSK-172981
GSK172981

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC(=CC=C5)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.